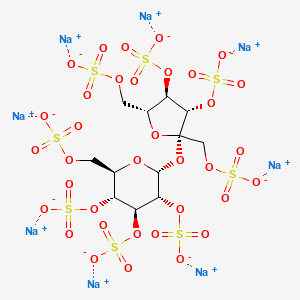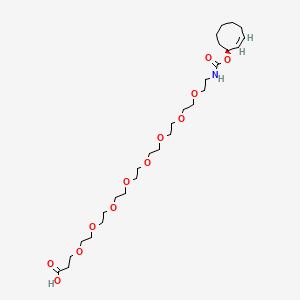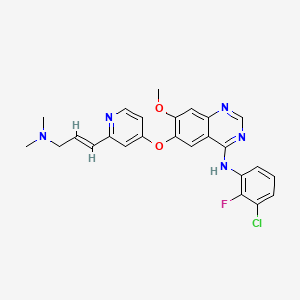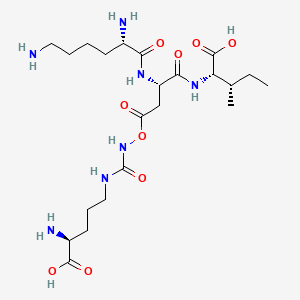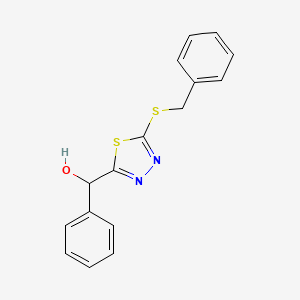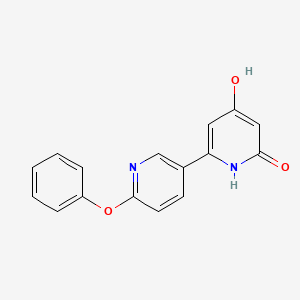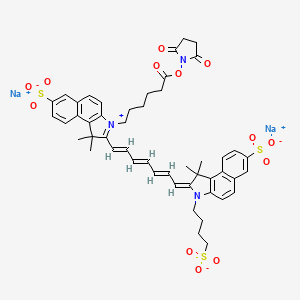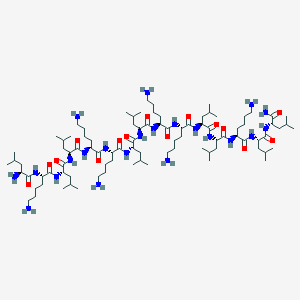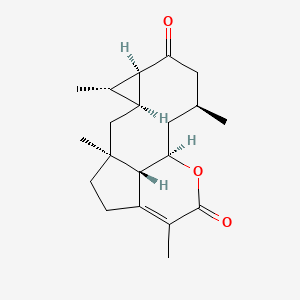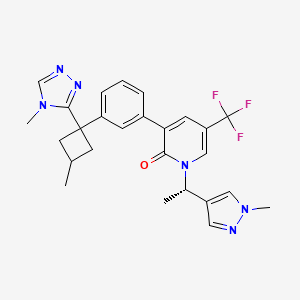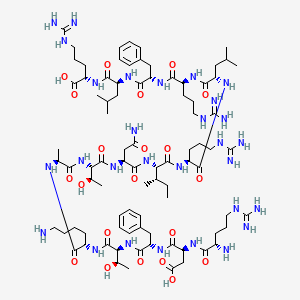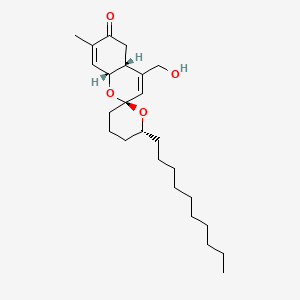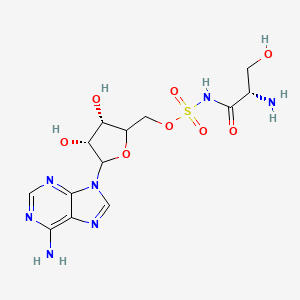
SerSA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SerSA is a potent inhibitor of seryl-tRNA synthetases, which are enzymes responsible for the attachment of serine to its corresponding tRNA during protein synthesis. The compound has shown significant inhibitory activity against Escherichia coli seryl-tRNA synthetase, Staphylococcus aureus seryl-tRNA synthetase, and human seryl-tRNA synthetase with IC50 values of 0.21, 0.23, and 2.17 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SerSA involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturer. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, chromatography, and recrystallization to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
SerSA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
SerSA has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of seryl-tRNA synthetases.
Biology: Investigated for its role in inhibiting protein synthesis in various organisms.
Medicine: Explored for potential therapeutic applications in treating bacterial infections by targeting bacterial seryl-tRNA synthetases.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents .
Mechanism of Action
SerSA exerts its effects by binding to the active site of seryl-tRNA synthetases, thereby inhibiting the enzyme’s ability to catalyze the attachment of serine to its corresponding tRNA. This inhibition disrupts protein synthesis, leading to the accumulation of uncharged tRNA and subsequent cellular stress. The molecular targets include the active sites of Escherichia coli seryl-tRNA synthetase, Staphylococcus aureus seryl-tRNA synthetase, and human seryl-tRNA synthetase .
Comparison with Similar Compounds
Similar Compounds
Glycyl-tRNA synthetase inhibitors: Similar in function but target glycyl-tRNA synthetases.
Alanyl-tRNA synthetase inhibitors: Target alanyl-tRNA synthetases and have different specificity and potency.
Uniqueness of SerSA
This compound is unique due to its high specificity and potency against seryl-tRNA synthetases from different organisms. Its ability to inhibit both bacterial and human seryl-tRNA synthetases makes it a valuable tool for studying protein synthesis and developing new therapeutic agents .
Properties
Molecular Formula |
C13H19N7O8S |
|---|---|
Molecular Weight |
433.40 g/mol |
IUPAC Name |
[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-hydroxypropanoyl]sulfamate |
InChI |
InChI=1S/C13H19N7O8S/c14-5(1-21)12(24)19-29(25,26)27-2-6-8(22)9(23)13(28-6)20-4-18-7-10(15)16-3-17-11(7)20/h3-6,8-9,13,21-23H,1-2,14H2,(H,19,24)(H2,15,16,17)/t5-,6?,8+,9+,13?/m0/s1 |
InChI Key |
HQXFJGONGJPTLZ-ALJOJMNUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)COS(=O)(=O)NC(=O)[C@H](CO)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CO)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


